N-(2,2,2-Trichloro-1-hydroxyethyl)butyramide
Overview
Description
N-(2,2,2-Trichloro-1-hydroxyethyl)butyramide is an organic compound with the molecular formula C6H10Cl3NO2 It is characterized by the presence of a trichloromethyl group attached to a hydroxyethyl moiety, which is further linked to a butyramide group
Mechanism of Action
Target of Action
The primary targets of N-(2,2,2-Trichloro-1-hydroxyethyl)butyramide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Biochemical Pathways
The compound was synthesized from the corresponding aldehyde, chloral, and ammonium acetate . Its O-trimethylsilyl and O-acetyl derivatives were synthesized and investigated as synthetic equivalents of N-nonsubstituted imines in reactions with cyclopropenone
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As this compound is provided for early discovery researchers , its effects are likely under investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-hydroxyethyl)butyramide typically involves the reaction of chloral (trichloroacetaldehyde) with butyramide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are typically used.
Solvent: Common solvents include ethanol or methanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often employed to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-hydroxyethyl)butyramide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or monochloromethyl group.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2,2,2-Trichloro-1-oxoethyl)butyramide.
Reduction: Formation of N-(2,2-Dichloro-1-hydroxyethyl)butyramide.
Substitution: Formation of N-(2,2,2-Trichloro-1-aminoethyl)butyramide or N-(2,2,2-Trichloro-1-thioethyl)butyramide.
Scientific Research Applications
N-(2,2,2-Trichloro-1-hydroxyethyl)butyramide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloro-1-hydroxyethyl)formamide
- N-(2,2,2-Trichloro-1-hydroxyethyl)acetamide
- N-(2,2,2-Trichloro-1-hydroxyethyl)propionamide
Uniqueness
N-(2,2,2-Trichloro-1-hydroxyethyl)butyramide is unique due to its butyramide group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-(2,2,2-trichloro-1-hydroxyethyl)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl3NO2/c1-2-3-4(11)10-5(12)6(7,8)9/h5,12H,2-3H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFRDELHYNUUQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955788 | |
Record name | N-(2,2,2-Trichloro-1-hydroxyethyl)butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34243-51-1 | |
Record name | Butyramide, N-(2,2,2-trichloro-1-hydroxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034243511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,2,2-Trichloro-1-hydroxyethyl)butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00955788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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